2-(3-Chlorophenoxy)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNOFNYWTSJBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589751 | |
| Record name | 2-(3-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-95-7 | |
| Record name | 2-(3-Chlorophenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17431-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 3 Chlorophenoxy Butanoic Acid
Strategies for Racemic Synthesis
The preparation of racemic 2-(3-chlorophenoxy)butanoic acid typically involves the formation of the ether linkage between the 3-chlorophenol moiety and the butanoic acid backbone. This is often achieved through nucleophilic substitution reactions.
Alkylation and Hydrolysis Reaction Pathways
A prevalent method for the racemic synthesis of this compound is analogous to the Williamson ether synthesis. This pathway involves two main steps: the alkylation of 3-chlorophenate with a suitable four-carbon synthon, followed by the hydrolysis of the resulting intermediate to yield the final carboxylic acid.
The initial step involves the deprotonation of 3-chlorophenol with a base to form the more nucleophilic 3-chlorophenoxide. This is then reacted with an ester of 2-halobutanoic acid, such as ethyl 2-bromobutanoate. The phenoxide ion displaces the halide in an SN2 reaction to form the corresponding ester, ethyl 2-(3-chlorophenoxy)butanoate.
The subsequent step is the hydrolysis of the ester. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), is common and results in the formation of the sodium salt of this compound. Acidification of the reaction mixture then precipitates the desired racemic carboxylic acid.
Exploration of Precursor Compounds and Reaction Conditions
The selection of precursors and the optimization of reaction conditions are crucial for achieving high yields and purity in the racemic synthesis of this compound.
Precursor Compounds:
Phenolic Component: 3-Chlorophenol is the primary precursor for introducing the chlorophenoxy group.
Butanoic Acid Synthon: A variety of 2-halobutanoic acid derivatives can be employed. Ethyl 2-bromobutanoate is a common choice due to its commercial availability and suitable reactivity. Other options include methyl or tert-butyl esters and other leaving groups like tosylates.
Base: A range of bases can be used for the deprotonation of 3-chlorophenol. Common choices include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of base can influence the reaction rate and yield.
Solvent: The reaction is typically carried out in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which can solvate the cation of the base and facilitate the SN2 reaction.
Reaction Conditions:
The reaction temperature and time are critical parameters. The alkylation step is often performed at elevated temperatures to ensure a reasonable reaction rate. The subsequent hydrolysis is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
| Parameter | Typical Conditions | Considerations |
| Reactants | 3-Chlorophenol, Ethyl 2-bromobutanoate | Purity of reactants is important for high yield. |
| Base | Potassium Carbonate, Sodium Hydroxide | Choice of base can affect reaction time and side products. |
| Solvent | Acetone, DMF | The solvent should be inert to the reactants and facilitate the reaction. |
| Temperature | 50-100 °C (Alkylation), RT-60 °C (Hydrolysis) | Higher temperatures can lead to side reactions. |
| Reaction Time | 4-24 hours | Monitored by TLC or GC for completion. |
| Work-up | Acidification, Extraction | Important for isolating the pure product. |
Stereoselective Synthetic Approaches
The biological activity of many chiral molecules, including some phenoxyalkanoic acids, can be enantiomer-dependent. Therefore, the development of stereoselective methods to obtain enantiomerically pure or enriched this compound is of significant interest.
Optical Resolution Techniques Utilizing Diastereomeric Salts
One of the most established methods for separating enantiomers is through the formation of diastereomeric salts. This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. acs.orglibretexts.org
The process involves reacting the racemic this compound with a single enantiomer of a chiral base (a resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent. One diastereomer will preferentially crystallize out of the solution, leaving the other in the mother liquor.
After separation of the crystalline diastereomeric salt by filtration, the enantiomerically enriched carboxylic acid can be recovered by treating the salt with a strong acid to break the ionic bond and liberate the free acid. Common chiral bases used for the resolution of carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. acs.org
| Resolving Agent | Principle of Separation | Recovery of Enantiomer |
| Chiral Amines (e.g., (R)-1-phenylethylamine) | Formation of diastereomeric salts with different solubilities. | Acidification of the separated salt. |
| Chiral Alkaloids (e.g., Brucine, Quinine) | Formation of diastereomeric salts with different solubilities. | Acidification of the separated salt. |
Enantioselective Catalysis in Butanoic Acid Synthesis
Enantioselective catalysis offers a more direct and efficient route to chiral compounds compared to classical resolution. This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
For the synthesis of chiral 2-aryloxybutanoic acids, several catalytic strategies can be envisioned. One promising approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-(3-chlorophenoxy)-2-butenoic acid. acs.org In this reaction, a chiral transition metal catalyst, often based on rhodium or ruthenium with chiral phosphine ligands, facilitates the addition of hydrogen across the double bond in a stereocontrolled manner. The choice of catalyst and reaction conditions is critical to achieving high enantioselectivity.
Another potential enantioselective catalytic method is the kinetic resolution of the racemic acid or its ester derivative. This involves using a chiral catalyst to selectively react with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enantiomerically enriched.
Chiral Intermediate Utilization (e.g., β-Propiolactones)
An alternative strategy for stereoselective synthesis involves the use of a chiral starting material, often referred to as a chiral building block or synthon. This approach incorporates the desired stereochemistry at an early stage of the synthesis.
For the synthesis of this compound, a potential chiral intermediate could be an enantiomerically pure derivative of butanoic acid with a suitable leaving group at the 2-position. For instance, (S)- or (R)-2-hydroxybutanoic acid could be converted to its corresponding tosylate or mesylate, which can then be reacted with 3-chlorophenoxide.
Chiral β-propiolactones are versatile four-membered ring lactones that can serve as precursors to various chiral carboxylic acid derivatives. In principle, a chiral β-propiolactone could be opened by the nucleophilic attack of 3-chlorophenoxide. However, this reaction would typically lead to a 3-substituted propanoic acid. To obtain the desired 2-substituted butanoic acid structure, a more complex synthetic sequence involving a C1 homologation would be necessary, making this a less direct, though conceptually possible, route.
Chemical Derivatization for Structure-Activity Relationship (SAR) Exploration
The biological activity of this compound is intrinsically linked to its chemical structure. To probe and understand this relationship, chemists synthesize a variety of derivatives by modifying different parts of the molecule. These systematic changes allow for the identification of key structural features responsible for its activity and can lead to the development of analogs with improved properties.
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of this compound is a prime target for chemical modification, readily allowing for the formation of esters and amides. These derivatives can alter the compound's polarity, solubility, and ability to interact with biological targets, thereby influencing its activity.
Ester Synthesis: Esterification is a common method for derivatizing carboxylic acids. The synthesis of 2-(3-chlorophenoxy)butanoate esters can be achieved through several established methods. One straightforward approach involves the reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Another mild and efficient method for ester synthesis involves the use of coupling reagents. For instance, trichloroacetimidates can be utilized as electrophiles in a symbiotic activation process for ester formation under neutral conditions, which is particularly useful for substrates with sensitive functional groups. The choice of alcohol can be varied to produce a library of esters with different alkyl or aryl groups, allowing for a systematic exploration of how the ester moiety affects biological activity.
Common methods for amide bond formation include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. The synthesis of a series of N-substituted amides, by varying the amine component, is a valuable strategy in SAR studies. For example, the synthesis of N-(arylcarbamothioyl) benzamides has been reported as a potential avenue for developing new bioactive compounds.
The following table provides a conceptual overview of the synthesis of ester and amide derivatives:
| Derivative Type | General Reaction | Reagents and Conditions |
| Ester | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄), heat; or Coupling agents (e.g., DCC, EDC) |
| Amide | This compound + Amine | Coupling agents (e.g., DCC, EDC, HATU); or Conversion to acyl chloride (e.g., SOCl₂) followed by amine addition |
Modifications of the Phenyl Ring and Alkyl Chain (e.g., Heteroaryl Substitution, Methylidene Analogs)
To further explore the SAR of this compound, modifications can be made to both the aromatic phenyl ring and the aliphatic butanoic acid chain. These changes can impact the molecule's shape, electronic properties, and metabolic stability.
Methylidene Analogs: The introduction of a double bond into the alkyl chain, creating a methylidene analog, can confer conformational rigidity to the molecule. The synthesis of such unsaturated derivatives could involve elimination reactions on suitably functionalized precursors. These structural modifications can provide insights into the optimal spatial arrangement of the functional groups for biological activity.
Preparation of Labeled Compounds for Mechanistic Studies
To understand how this compound exerts its effects at a molecular level, it is often necessary to track its fate within a biological system. This is achieved by preparing isotopically labeled versions of the compound. Common isotopes used for this purpose include carbon-14 (¹⁴C), carbon-13 (¹³C), and deuterium (²H or D).
The synthesis of labeled compounds requires careful planning to introduce the isotope at a specific and stable position within the molecule. For carbon labeling, ¹⁴CO₂ or ¹³CO₂ often serves as the primary source of the isotope, which is then incorporated into the molecule through a series of chemical reactions. For instance, a labeled carboxylic acid can be synthesized via carboxylation of an organometallic precursor with labeled CO₂. The labeled butanoic acid chain can then be attached to the 3-chlorophenoxy moiety.
Deuterium labeling can be achieved by using deuterated reagents in the synthesis or through exchange reactions on the final compound or its precursors. These labeled molecules are invaluable tools in metabolic studies, helping to identify breakdown products and understand the compound's mechanism of action.
The following table outlines common isotopic labeling strategies:
| Isotope | Precursor | General Method | Application |
| Carbon-14 (¹⁴C) | Ba¹⁴CO₃ or ¹⁴CO₂ | Multi-step synthesis involving incorporation of a ¹⁴C-labeled building block. | Metabolic fate and degradation studies. |
| Carbon-13 (¹³C) | ¹³CO₂ | Similar to ¹⁴C labeling, often used for NMR-based mechanistic studies. | Elucidation of metabolic pathways. |
| Deuterium (²H) | Deuterated solvents or reagents | H/D exchange reactions or synthesis with deuterated starting materials. | Mechanistic studies and investigation of kinetic isotope effects. |
Industrial Scalability and Green Chemistry Principles in Production
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and considerations. For a compound like this compound, which may be used in agricultural applications, the production process must be efficient, cost-effective, and environmentally responsible. The principles of green chemistry provide a framework for achieving these goals.
The industrial synthesis of phenoxyalkanoic acids typically involves the reaction of a substituted phenol with a haloalkanoic acid in the presence of a base. For this compound, this would involve the reaction of 3-chlorophenol with a 2-halobutanoic acid.
Key Green Chemistry Considerations in Industrial Production:
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Safer Solvents and Auxiliaries: The choice of solvent is critical in industrial processes. Green chemistry encourages the use of safer solvents, such as water or biodegradable solvents, and minimizing their use altogether where possible.
Energy Efficiency: Manufacturing processes should be designed to be energy-efficient. This can involve using catalysts to lower reaction temperatures and pressures.
Use of Renewable Feedstocks: While the synthesis of this compound typically relies on petrochemical-based starting materials, green chemistry principles encourage the exploration of renewable feedstocks where feasible.
Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused.
Waste Prevention: It is better to prevent the formation of waste than to treat or clean it up after it has been created. This involves optimizing reaction conditions to minimize side reactions and by-product formation.
The following table summarizes the application of green chemistry principles to the potential industrial production of this compound:
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Optimize reaction conditions to maximize yield and minimize by-products. |
| Atom Economy | Select synthetic routes that maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Use less toxic reagents and intermediates. |
| Safer Solvents & Auxiliaries | Employ water or other green solvents; minimize solvent usage. |
| Design for Energy Efficiency | Utilize catalytic processes that operate at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Explore bio-based routes to starting materials, if possible. |
| Reduce Derivatives | Minimize the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Employ efficient and recyclable catalysts to improve reaction efficiency. |
| Design for Degradation | Consider the environmental fate of the product and design it to be biodegradable. |
| Real-time analysis for Pollution Prevention | Implement in-process monitoring to control and minimize waste formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of accidents. |
By integrating these principles, the industrial production of this compound can be made more sustainable and environmentally friendly.
Advanced Analytical Techniques for 2 3 Chlorophenoxy Butanoic Acid and Its Metabolites
Chromatographic Separation Methodologies
Chromatography is the cornerstone for the analysis of 2-(3-chlorophenoxy)butanoic acid, allowing for its separation from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed, each with specific applications tailored to the compound's chemical properties and the analytical objectives.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
HPLC is a versatile and widely used method for the analysis of phenoxy acid compounds. nih.gov It does not require the derivatization of the acidic functional group, which simplifies sample preparation compared to GC. nih.gov The technique is broadly applied for purity assessment and quantification in various samples.
This compound possesses a chiral center, meaning it exists as two enantiomers (mirror images). Since enantiomers can have different biological activities, their separation and the assessment of enantiomeric purity are crucial. csfarmacie.cz Chiral HPLC is the preferred method for this purpose, offering high precision and ease of use. phenomenex.com The separation is achieved by creating a chiral environment where the two enantiomers can be distinguished. chiralpedia.com
This is typically accomplished using a chiral stationary phase (CSP), which forms transient diastereomeric complexes with the enantiomers, leading to different retention times. csfarmacie.cz For 2-aryloxypropionic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. csfarmacie.czresearchgate.net Separations are often performed under normal-phase conditions, which can provide excellent resolution for these types of compounds. researchgate.net Another approach involves the indirect method, where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.comnih.gov
Table 1: Example Conditions for Chiral HPLC Separation of Aryloxycarboxylic Acids This table is illustrative of typical conditions used for related compounds.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Separation Mode | Key Interaction Mechanism |
|---|---|---|---|
| Chiralcel OD-H (Cellulose-based) | n-Hexane / 2-Propanol / Trifluoroacetic Acid | Normal-Phase | π-π interactions, hydrogen bonding, steric hindrance researchgate.netsigmaaldrich.com |
| Chiralpak AD (Amylose-based) | n-Hexane / 2-Propanol / Trifluoroacetic Acid | Normal-Phase | Inclusion complexing, dipole-dipole interactions researchgate.netsigmaaldrich.com |
| CHIROBIOTIC V (Vancomycin-based) | Methanol (B129727) / Acetic Acid / Triethylamine | Polar Ionic / Reversed-Phase | Inclusion complexing, ionic interactions sigmaaldrich.com |
Beyond chiral separations, both reversed-phase and normal-phase HPLC are used for the analysis of this compound.
Reversed-Phase HPLC (RP-HPLC) is the most common mode for analyzing phenoxy acid herbicides. nih.gov In this technique, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase. waters.com The mobile phase usually consists of an aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. waters.compensoft.net For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. nih.gov It is generally kept low (e.g., pH 2-4) by adding an acid like phosphoric or formic acid to ensure the carboxylic acid group remains in its protonated, less polar form, thereby increasing its retention on the non-polar column. nih.govcnrs.fr RP-HPLC methods are widely used for purity testing and quantifying the compound in various matrices. pensoft.netresearchgate.net
Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier). waters.com While less common for the direct analysis of the underivatized acid due to strong retention, it is highly effective for separating isomers, as noted in the context of chiral separations. researchgate.netwaters.com
Table 2: Typical Parameters for Reversed-Phase HPLC Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Octadecylsilyl (C18, ODS) Silica Gel pensoft.netresearchgate.net | Provides a non-polar surface for retention of the analyte. |
| Mobile Phase | Acetonitrile / Water (or Buffer) nih.govpensoft.net | Elutes the compound from the column. The ratio is adjusted to control retention time. |
| pH Modifier | Phosphoric acid, Formic acid, or TFA to achieve pH 2-4 nih.govnih.gov | Suppresses the ionization of the carboxylic acid group to enhance retention. |
| Flow Rate | 1.0 mL/min pensoft.netnih.gov | Maintains consistent elution and separation. |
| Detection | UV/VIS at ~225-230 nm pensoft.netnih.gov | Quantifies the analyte based on its absorbance of UV light. |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating volatile compounds. However, compounds with polar functional groups like carboxylic acids are often not volatile enough for direct GC analysis and may show poor peak shape due to interactions with the column. nih.govjfda-online.com Therefore, this compound must be chemically modified in a process called derivatization prior to GC analysis. nih.govjfda-online.com
The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxylic acid group into a less polar, more volatile ester. Silylation is another widely used technique, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like trimethylsilyl N,N-dimethyl carbamate (B1207046) are effective for this purpose. nih.gov The resulting derivatives are more volatile and thermally stable, making them suitable for GC separation and detection, often coupled with mass spectrometry (GC-MS). nih.govgcms.cz
Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Type | Reagent | Derivative Formed | Key Advantages |
|---|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) jfda-online.com | Trimethylsilyl (TMS) ester | Forms volatile and stable derivatives; by-products are also volatile. jfda-online.com |
| Silylation | TBDMS (t-Butyldimethylsilyl) reagents nih.gov | t-Butyldimethylsilyl (TBDMS) ester | Derivatives produce characteristic mass spectra with a prominent [M-57]+ ion, aiding identification. nih.gov |
| Alkylation / Esterification | BF3/Methanol | Methyl ester | A classic method for converting acids to their corresponding methyl esters. |
Spectrometric Characterization Techniques
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound and its metabolites. When coupled with liquid chromatography, it becomes one of the most powerful analytical techniques available.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the trace analysis of acidic herbicides and their metabolites in complex samples like water and biological fluids. lcms.czresearchgate.net This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and thermally unstable molecules. researchgate.net For acidic compounds, ESI is usually operated in negative ion mode, detecting the deprotonated molecule [M-H]⁻. hitachi-hightech.com
Trace Analysis: For quantitative trace analysis, LC-MS/MS is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net In MRM, the first mass analyzer (quadrupole) is set to select the specific mass-to-charge ratio (m/z) of the parent ion (e.g., the [M-H]⁻ of this compound). This ion is then fragmented in a collision cell, and the second mass analyzer is set to detect a specific, characteristic fragment ion. This two-stage filtering process is highly selective, minimizing background noise and allowing for extremely low detection limits, often in the picogram (pg) to nanogram per liter (ng/L) range. lcms.czresearchgate.net
Metabolite Identification: LC-MS/MS is a key technology for identifying products of metabolism. ijpras.com Xenobiotics undergo Phase I (functionalization, e.g., oxidation) and Phase II (conjugation, e.g., with glucuronic acid) reactions in organisms. researchgate.net These modifications result in predictable mass shifts from the parent compound. By comparing the LC-MS chromatograms of samples from treated and untreated subjects, potential metabolites can be pinpointed. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in determining the elemental composition of a metabolite. ijpras.com Subsequent MS/MS analysis of the metabolite ion generates a fragmentation pattern that provides structural clues, allowing researchers to deduce the site of modification (e.g., hydroxylation on the aromatic ring). researchgate.netnih.gov
Table 4: Common Metabolic Transformations and Corresponding Mass Changes Detected by LC-MS
| Metabolic Reaction (Phase) | Modification | Mass Change (Da) | Example |
|---|---|---|---|
| Oxidation (Phase I) | Hydroxylation (+O) | +15.99 | Formation of a hydroxylated chlorophenoxybutanoic acid |
| Reduction (Phase I) | Ketone to Alcohol | +2.02 | Reduction of a ketone metabolite |
| Conjugation (Phase II) | Glucuronidation | +176.03 | Attachment of a glucuronic acid moiety |
| Conjugation (Phase II) | Sulfation | +79.96 | Attachment of a sulfate (B86663) group |
| Conjugation (Phase II) | Glycine Conjugation | +57.02 | Formation of an amide bond with glycine |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of chlorophenoxy herbicides like this compound. researchgate.netresearchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both identification and quantification. nih.gov For effective GC-MS analysis, the acidic form of the herbicide is often converted into a more volatile ester, typically through derivatization with agents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). epa.gov
The structural elucidation of this compound and its metabolites by GC-MS relies on the fragmentation patterns generated by the mass spectrometer. nih.gov Electron ionization (EI) is a common ionization technique that produces a characteristic mass spectrum, including a molecular ion peak and various fragment ions. nih.gov The fragmentation of the butanoic acid side chain and the chlorophenoxy ring provides crucial information for identifying the compound and its metabolites. High-resolution mass spectrometry (HRMS) can further enhance structural elucidation by providing accurate mass measurements, which helps in determining the elemental composition of the ions. nih.gov
Soft ionization techniques, such as those using a microplasma photoionization (MPPI) source, can also be employed to minimize fragmentation and enhance the molecular ion signal, which is particularly useful for structural confirmation. nih.gov The choice of GC column, temperature programming, and detector type are critical parameters that are optimized to achieve good separation and sensitivity. researchgate.netnih.gov For instance, a common setup might involve a capillary column like an HP-5MS, with a programmed temperature gradient to ensure efficient separation of the analytes. nih.gov
Table 1: Typical GC-MS Parameters for Chlorophenoxy Acid Analysis
| Parameter | Value/Condition | Source |
| GC Column | 30 m x 0.25 mm id x 0.25 µm film thickness HP-5MS | nih.gov |
| Oven Program | 40°C to 200°C at 30°C/min, then to 300°C at 4°C/min (hold 3 min) | nih.gov |
| Carrier Gas | Helium at 1.5 mL/min | nih.gov |
| Injector Temp. | 285°C (splitless mode) | nih.gov |
| MS Source Temp. | 230°C | nih.gov |
| Transfer Line Temp. | 300°C | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV or Microplasma Photoionization (MPPI) | nih.gov |
| Mass Range | m/z 50-600 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound and its metabolites. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR (¹H NMR) spectrum of this compound would exhibit distinct signals for each non-equivalent proton in the molecule. docbrown.info The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals provide a wealth of structural information. For the butanoic acid moiety, one would expect to see signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. docbrown.info The protons on the aromatic ring will appear in the aromatic region of the spectrum, and their specific chemical shifts and coupling patterns will be influenced by the position of the chlorine atom and the phenoxy linkage. chemicalbook.comchemicalbook.comchemicalbook.com The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. docbrown.info
¹³C NMR Spectroscopy: The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound will give rise to a distinct signal. docbrown.info The chemical shifts of the carbon signals are indicative of their chemical environment. For instance, the carbonyl carbon of the carboxylic acid will have a characteristic downfield shift. docbrown.info The carbons of the aromatic ring will also have specific shifts determined by the substituents. drugbank.com Deuterium isotope effects on ¹³C chemical shifts can also be used to study intramolecular interactions like hydrogen bonding. ruc.dk
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Source |
| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~170-180 | docbrown.infodocbrown.info |
| Methine (CH-O) | ~4.5-5.0 (t) | ~70-80 | hmdb.cahmdb.ca |
| Methylene (CH₂-CH) | ~1.8-2.2 (m) | ~30-40 | docbrown.infodocbrown.info |
| Methyl (CH₃) | ~0.9-1.2 (t) | ~10-15 | docbrown.infodocbrown.info |
| Aromatic Protons | ~6.8-7.3 (m) | ~115-160 | chemicalbook.comchemicalbook.comchemicalbook.comdrugbank.com |
Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. scholarsresearchlibrary.com For this compound, the IR spectrum would show characteristic absorption bands corresponding to the various bonds within the structure.
The most prominent features in the IR spectrum would be:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with the C-H stretching vibrations. scholarsresearchlibrary.com
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ indicates the presence of the carbonyl group of the carboxylic acid. scholarsresearchlibrary.com
C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are associated with the C-O stretching vibrations of the ether linkage and the carboxylic acid.
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.
C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring can provide information about the substitution pattern and appear in the 690-900 cm⁻¹ range.
The presence and position of these characteristic absorption bands provide strong evidence for the presence of the carboxylic acid, ether, and chlorinated aromatic functionalities within the molecule. scholarsresearchlibrary.comspectra-analysis.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | scholarsresearchlibrary.com |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) | scholarsresearchlibrary.com |
| Ether | C-O Stretch | 1200 - 1300 | |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | |
| Alkyl Group | C-H Stretch | 2850 - 2960 | |
| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |
Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methods
The QuEChERS methodology, originally developed for pesticide residue analysis in fruits and vegetables, has been adapted for the extraction of acidic herbicides like this compound from various matrices. quechers.euyoutube.comnih.gov The standard QuEChERS procedure involves an initial extraction with acetonitrile followed by a "salting out" step using magnesium sulfate and sodium chloride to partition the analytes into the organic layer. nih.govresearchgate.net
For acidic herbicides, modifications to the original QuEChERS protocol are often necessary to improve recovery and ensure the stability of the analytes. nih.gov One common modification involves the addition of formic acid to the extraction solvent to ensure the herbicides are in their protonated, less polar form, which enhances their partitioning into the acetonitrile. nih.govresearchgate.net Another approach for analyzing total residues, including conjugates, involves incorporating an alkaline hydrolysis step before the QuEChERS extraction. nih.govresearchgate.net
The cleanup step in QuEChERS, known as dispersive solid-phase extraction (dSPE), typically uses primary secondary amine (PSA) to remove co-extracted matrix components. However, for acidic analytes, the basic nature of PSA can lead to poor recoveries. Therefore, alternative sorbents or acidification of the extract prior to dSPE may be required. quechers.eu The versatility of the QuEChERS approach allows for these modifications to be tailored to specific analytes and matrices. youtube.com
Table 4: Example of a Modified QuEChERS Protocol for Acidic Herbicides
| Step | Procedure | Purpose | Source |
| 1. Sample Hydration | Add 10 mL of water to 5 g of sample. | To facilitate extraction from dry or low-water content matrices. | nih.govresearchgate.net |
| 2. Extraction | Add 1% formic acid in acetonitrile and shake for 1 min. | To extract the acidic herbicides in their protonated form. | nih.govresearchgate.net |
| 3. Salting Out | Add magnesium sulfate and sodium chloride, then centrifuge. | To induce phase separation and partition the analytes into the acetonitrile layer. | nih.govresearchgate.net |
| 4. Dilution | Dilute the acetonitrile extract 1:1 with water. | To prepare the sample for LC-MS/MS analysis. | nih.govresearchgate.net |
Solvent Extraction and Solid-Phase Extraction (SPE) Techniques
Traditional solvent extraction and solid-phase extraction (SPE) are well-established methods for isolating chlorophenoxy herbicides from environmental and biological samples. nih.govunitedchem.com
Solvent Extraction: Liquid-liquid extraction (LLE) typically involves adjusting the pH of an aqueous sample to below 2 to protonate the acidic herbicide, making it more soluble in an organic solvent like diethyl ether or methylene chloride. epa.govepa.gov The sample is then partitioned with the organic solvent to extract the analyte. While effective, LLE can be time-consuming, use large volumes of organic solvents, and be prone to emulsion formation. nih.gov
Solid-Phase Extraction (SPE): SPE offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and cleaner extracts. nih.gov For phenoxy acids, reversed-phase SPE cartridges, such as C18, are commonly used. unitedchem.comtandfonline.com The sample is first acidified and then passed through the conditioned SPE cartridge, where the herbicide is retained. After washing the cartridge to remove interferences, the analyte is eluted with a suitable organic solvent like methanol or acetonitrile. nih.govtandfonline.com The choice of sorbent material, elution solvent, and sample pH are critical parameters for achieving high recovery. nih.gov For instance, recoveries of over 90% have been reported for phenoxy acids using a polystyrene-based polymer sorbent with a methanol/ammonia elution solvent. nih.gov
Table 5: Comparison of Solvent Extraction and Solid-Phase Extraction for Phenoxy Acids
| Parameter | Solvent Extraction (LLE) | Solid-Phase Extraction (SPE) | Source |
| Principle | Partitioning between two immiscible liquids. | Partitioning between a solid sorbent and a liquid phase. | nih.gov |
| Advantages | Simple, well-established. | Reduced solvent use, high throughput, cleaner extracts. | nih.gov |
| Disadvantages | Large solvent volumes, emulsion formation, time-consuming. | Can be more expensive, method development may be required. | nih.gov |
| Typical Solvents | Diethyl ether, methylene chloride. | Methanol, acetonitrile for elution. | epa.govepa.gov |
| Typical Sorbents | N/A | C18, polystyrene-based polymers. | unitedchem.comtandfonline.com |
Alkaline Hydrolysis for Conjugate Analysis
In biological systems, such as plants, this compound can be metabolized and form conjugates with sugars or other endogenous molecules. nih.govepa.gov These conjugated forms may not be detectable by standard analytical methods that target the free acid. To determine the total residue, which includes both the free acid and its conjugates, an alkaline hydrolysis step is often employed during sample preparation. nih.govdiva-portal.orgeurl-pesticides.eu
Alkaline hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide, cleaves the bonds of the conjugates, releasing the parent herbicide as the free acid. diva-portal.orgeconference.io This step is usually performed before the primary extraction. nih.govresearchgate.net For example, a sample might be treated with a sodium hydroxide solution and heated to facilitate the hydrolysis of esters and other conjugates. diva-portal.org Following hydrolysis, the sample is acidified to convert the herbicide back to its acidic form for subsequent extraction and analysis. econference.io Studies have shown that including an alkaline hydrolysis step can significantly increase the measured concentration of phenoxy acid herbicides in certain matrices, indicating the presence of substantial amounts of conjugated residues. nih.goveurl-pesticides.eu
Table 6: Conditions for Alkaline Hydrolysis in Phenoxy Acid Analysis
| Matrix | Hydrolysis Conditions | Observed Increase in Analyte Concentration | Source |
| Cereals | Sodium hydroxide | Up to 6-fold increase for some phenoxy acids. | nih.gov |
| Food Samples | Alkaline hydrolysis at 40°C for 30 min | Consistently increased final concentration of free acids. | nih.govresearchgate.net |
| Environmental Samples | pH adjustment to 12 with KOH for 2 hours | Converts all forms of herbicides to their acid form for analysis. | econference.io |
| Cereals | Sodium hydroxide | 7.1-fold increase for MCPA, 2.5-fold for dicamba. | eurl-pesticides.eu |
Environmental Transformation and Biotransformation Pathways of 2 3 Chlorophenoxy Butanoic Acid
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical substance through non-biological pathways. For 2-(3-Chlorophenoxy)butanoic acid, the primary abiotic degradation processes include photolysis, hydrolysis, and volatilization.
Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy. In the case of chlorophenoxy herbicides like this compound, photolysis in aqueous solutions can occur through several mechanisms. The primary photochemical step often involves either photoionization, which generates a hydrated electron-radical cation pair, or the heterolytic cleavage of a carbon-chlorine (C-Cl) bond.
The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule, initiating these degradation pathways. The cleavage of the C-Cl bond is a significant degradation route, leading to the substitution of the chlorine atom with a hydroxyl group (-OH) from water. This results in the formation of hydroxylated derivatives. Another potential photolytic reaction is the hydroxylation of the benzene (B151609) ring itself. For related chlorophenoxy herbicides, such as 2,4,5-T, the photolytic half-life in near-surface waters has been calculated to be around 15 days.
The kinetics of photolysis are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the quantum yield of the reaction. For the related compound 2,4-dichlorophenoxybutanoic acid (2,4-DB), the initial quantum yield of photodegradation has been evaluated in the presence of iron complexes, indicating that naturally occurring substances can influence the rate of degradation.
Table 1: Potential Photolysis Products of Chlorophenoxy Herbicides
| Parent Compound | Potential Photolysis Products |
|---|---|
| This compound | 2-(3-Hydroxyphenoxy)butanoic acid, Chloro-hydroxyphenoxybutanoic acids |
| 2,4,5-Trichlorophenoxyacetic acid | Products of substitution of a chlorine atom by a hydroxyl group, Products of hydroxylation of the benzene ring |
This table is illustrative and based on the degradation pathways of structurally similar compounds.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Chlorophenoxy acid herbicides can undergo hydrolysis, although the rate is highly dependent on the pH of the aqueous system. In basic (alkaline) waters, the ester forms of phenoxy herbicides are hydrolyzed to their anionic forms. While this compound is an acid and not an ester, the stability of the ether linkage is also pH-dependent.
For the related herbicide 2,4-D, studies have shown that the ether bond can be cleaved under certain conditions, leading to the formation of the corresponding chlorophenol (in this case, 3-chlorophenol) and butanoic acid. However, direct hydrolysis of the ether bond in chlorophenoxy acids is generally a slow process under typical environmental pH conditions (pH 5-9). The rate of hydrolysis can be influenced by temperature and the presence of catalysts. In acidic waters, other degradation processes like photolysis may be more significant.
Once in the atmosphere, the fate of volatilized chlorophenoxy herbicides is determined by their reactivity with atmospheric oxidants, primarily hydroxyl radicals (•OH). These radicals can initiate degradation of the compound, leading to its removal from the atmosphere. The atmospheric half-life of these compounds is typically in the range of hours to days.
Microbial Metabolism and Biodegradation Studies
Biodegradation is a key process in the environmental dissipation of chlorophenoxy acid herbicides. Various microorganisms, including bacteria and fungi, have been shown to degrade these compounds, often using them as a source of carbon and energy.
Numerous studies have focused on the isolation and characterization of microbial strains capable of degrading chlorophenoxy herbicides. While specific studies on this compound are limited, research on structurally similar compounds provides insight into the types of microorganisms involved.
Bacteria are the most extensively studied group of microorganisms for the degradation of these herbicides. Genera such as Pseudomonas, Alcaligenes, Arthrobacter, and Flavobacterium have been identified as being capable of degrading various chlorophenoxy acids. For instance, a strain of Flavobacterium sp. was isolated that could utilize 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP) as a sole source of carbon and energy.
Fungi, such as Aspergillus niger, have also been shown to be capable of transforming chlorophenoxy acids, often through co-metabolism, where the degradation of the herbicide occurs in the presence of another primary carbon source.
Table 2: Examples of Microbial Strains Degrading Chlorophenoxy Herbicides
| Microbial Strain | Degraded Compound(s) | Reference |
|---|---|---|
| Flavobacterium sp. | 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), 2,4-D, 2,4-DB, MCPP | |
| Pseudomonas cepacia | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) |
This table provides examples of microbial strains that degrade structurally similar compounds to this compound.
The microbial degradation of chlorophenoxy acids typically initiates with the cleavage of the ether bond that links the aromatic ring to the aliphatic side chain. This crucial step is often catalyzed by a specific type of enzyme called a dioxygenase.
The most well-studied enzymatic pathway is the one involving the tfdA gene, which codes for a 2,4-dichlorophenoxyacetate/α-ketoglutarate-dependent dioxygenase. This enzyme catalyzes the initial cleavage of the ether linkage in 2,4-D. While this gene is specific to 2,4-D and some related compounds, other enzymes with similar functions are responsible for the degradation of other chlorophenoxy herbicides.
Following the initial cleavage, the resulting chlorophenol is further degraded. This typically involves hydroxylation of the aromatic ring to form a chlorocatechol. The chlorocatechol then undergoes ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. These pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the Krebs cycle.
The degradation of the aliphatic side chain, in this case, butanoic acid, also occurs, providing the microorganism with a source of carbon and energy. The complete degradation of this compound by microorganisms results in the formation of carbon dioxide, water, and chloride ions, a process known as mineralization.
Role of Microbial Consortia in Complete Mineralization
The complete breakdown of this compound into inorganic compounds such as carbon dioxide, water, and chloride ions—a process known as mineralization—is primarily carried out by microbial consortia in the environment. While a single microbial species may be capable of initiating the degradation, a community of different microorganisms is often required to carry out all the necessary steps for complete mineralization.
Different species within the consortium may possess complementary enzymatic capabilities. For example, one group of bacteria might be responsible for the initial beta-oxidation of the side chain, while another group carries out the hydroxylation and cleavage of the aromatic ring. Subsequent degradation of the resulting aliphatic intermediates is then performed by other members of the microbial community. The ability to mineralize phenoxyacetic acid herbicides is widespread in microbial communities globally. Numerous bacterial strains, including species of Sphingomonas, Pseudomonas, and Cupriavidus, have been identified as being capable of degrading these types of compounds. The presence of functional genes, such as the tfdA gene which is involved in the first step of the 2,4-D degradation pathway, indicates the potential for microorganisms in an environment to degrade such xenobiotics.
Influence of Environmental Factors on Microbial Activity (e.g., pH, Temperature, Nutrient Availability, Acclimation)
The efficiency of microbial degradation of this compound is significantly influenced by various environmental factors that affect microbial growth and enzymatic activity.
Key factors include:
pH: Microbial activity is generally optimal within a specific pH range. Extreme pH values can denature the enzymes responsible for degradation.
Temperature: Temperature affects the metabolic rate of microorganisms. Generally, degradation rates increase with temperature up to an optimum, beyond which enzymatic activity decreases sharply.
Nutrient Availability: The presence of essential nutrients, such as nitrogen, phosphorus, and other micronutrients, is crucial for microbial growth and the synthesis of degradative enzymes. The availability of a primary carbon source can also influence the co-metabolic degradation of the herbicide.
Acclimation: The prior exposure of a microbial community to a particular herbicide can lead to the acclimation of the microorganisms. This involves the induction of specific degradative enzymes and the proliferation of microbial populations capable of utilizing the compound, resulting in a more rapid degradation rate upon subsequent exposures.
Moisture: Water is essential for microbial life and for the transport of substrates and nutrients. Soil moisture content can therefore significantly impact degradation rates.
Environmental Fate Modeling and Persistence Assessment
Degradation Half-Life Determination in Various Environmental Compartments (Soil, Water)
The persistence of this compound in the environment is commonly assessed by its degradation half-life (DT50), which is the time required for 50% of the initial concentration to be dissipated. The half-life can vary significantly depending on the environmental compartment (e.g., soil or water) and the prevailing conditions.
In soil, the half-life of phenoxyalkanoic acids is influenced by factors such as soil type, organic matter content, microbial activity, temperature, and moisture. For the related compound 2,4-D, the biodegradation half-life in an aerobic mineral soil has been reported to be 6.2 days. However, under anaerobic conditions, such as in saturated soils or aquifers, the half-life of 2,4-D can be much longer, ranging from 41 to 333 days, classifying it as persistent to highly persistent.
In aquatic environments, both biotic and abiotic processes contribute to the degradation of these compounds. The aerobic aquatic metabolism half-life of 2,4-D is reported to be around 15 days. Photodegradation can also be a significant dissipation pathway in sunlit surface waters.
The following table summarizes reported half-life values for structurally similar phenoxyalkanoic acid herbicides in different environmental settings.
Interactive Data Table: Degradation Half-Lives of Structurally Similar Herbicides
| Compound | Environmental Compartment | Conditions | Half-Life (Days) |
| 2,4-D | Aerobic Mineral Soil | - | 6.2 |
| 2,4-D | Anaerobic Aquatic Environment | - | 41 - 333 |
| 2,4-D | Aerobic Aquatic Environment | - | ~15 |
| MCPA | Topsoil | - | 1.6 - 16 |
| MCPA | Agricultural Soil | - | 4.5 - 7 |
| Atrazine | Soil | Individual Exposure | 6.2 |
| Prometryn | Soil | Individual Exposure | 6.9 |
| Thiobencarb | Sandy Clay Loam Soil | Laboratory | 10.24 |
Potential for Leaching and Run-off to Aquatic Systems
Chlorophenoxy herbicides are weak acids and exist primarily as anions in soils with neutral to alkaline pH. This negative charge results in repulsion from negatively charged soil particles like clay and organic matter, leading to weak retention and a higher potential for mobility. researchgate.net Consequently, these compounds are generally considered to have a marginal to high potential for leaching to groundwater. researchgate.netwho.int Their mobility is primarily dictated by the soil's organic carbon content and pH. Sorption to soil is generally weak and often related to the content of fulvic and humic acids. mdpi.com For instance, studies on MCPA and 2,4-D show they are weakly sorbed, with MCPA demonstrating very high mobility and 2,4-D showing moderate to high mobility, particularly in sandy soils. mdpi.com
The likelihood of a pesticide leaching is often estimated using its soil organic carbon-water partitioning coefficient (Koc). A lower Koc value indicates weaker sorption to soil and thus a higher potential for leaching. chemsafetypro.com According to mobility classifications, chemicals with Koc values below 500 are considered to have some potential to leach, while those with values under 150 are deemed highly mobile. mdpi.comchemsafetypro.com For example, MCPA, with Koc values reported between 41 and 84, is classified as having very high mobility and is considered a potential leacher. mdpi.com
Runoff potential is linked to the herbicide's persistence on the soil surface, the intensity and timing of rainfall after application, soil type, and topography. Since chlorophenoxy herbicides are relatively soluble in water, heavy rainfall events shortly after application can lead to their transport into surface water bodies. nih.gov The persistence of these herbicides, indicated by their soil half-life (DT50), also plays a role; a shorter half-life reduces the time window during which leaching and runoff can occur. Biodegradation is the primary route of dissipation for these chemicals in soil. who.int For instance, the half-life of 2,4-DB in soil is typically less than 7 days, while dichlorprop's half-life is estimated at 8–12 days. who.int
Given these characteristics, it can be inferred that this compound likely exhibits moderate to high mobility in soil, particularly in soils with low organic matter and higher pH. Its persistence in the environment is expected to be low due to microbial degradation. who.int The actual risk of contamination to aquatic systems would, therefore, be highly dependent on site-specific conditions such as soil composition, climate, and agricultural practices.
Table 1: Soil Mobility and Persistence of Analogous Chlorophenoxy Herbicides
| Compound | Water Solubility (mg/L) | Soil Half-life (DT50) | Soil Sorption (Koc) (mL/g) | Mobility Class |
| 2,4-D | 890 | 21 days researchgate.net | 142 - <500 researchgate.netmdpi.com | Medium to High mdpi.com |
| MCPA | 825 | 15-50 days | 41 - 84 mdpi.com | Very High mdpi.com |
| Dichlorprop (B359615) | 736 | 8-12 days who.int | Data not available | Inferred High |
| 2,4-DB | 46 | < 7 days who.int | Data not available | Inferred Moderate |
This table is interactive. Users can sort columns to compare data. Mobility class is based on McCall's classification scheme where Koc < 150 is High/Very High and 150-500 is Medium. chemsafetypro.com
Structure Activity Relationship Sar and Molecular Mechanisms of 2 3 Chlorophenoxy Butanoic Acid and Its Analogues
Ligand-Receptor Interactions and Binding Site Delineation
The interaction between a small molecule like 2-(3-chlorophenoxy)butanoic acid and its biological receptor is a highly specific event, governed by the three-dimensional arrangement of atoms and the distribution of electronic charges in both the ligand and the binding site.
Stereospecificity and Chirality in Biological Action (e.g., Chloride Ion Channels)
Many biological targets, particularly proteins like ion channels, are chiral, meaning they can distinguish between different stereoisomers (enantiomers) of a ligand. The activity of chlorophenoxy alkanoic acids on the skeletal muscle chloride channel, CLC-1, is a classic example of this stereoselectivity. nih.gov
The 2-(p-chlorophenoxy)propionic acid (CPP), an analogue of the title compound, possesses an asymmetric carbon atom and therefore exists as two enantiomers. nih.gov Pioneering studies demonstrated that these enantiomers have different effects on the macroscopic chloride conductance (gCl) in native skeletal muscle, which is primarily sustained by the CLC-1 channel. nih.gov This indicates that the receptor site on the channel has a specific spatial arrangement that preferentially accommodates one enantiomer over the other.
Further detailed investigations using the S(-) enantiomer of 2-(p-chlorophenoxy)butyric acid (CPB) on the Torpedo chloride channel, ClC-0 (a homologue of CLC-1), revealed that the compound acts from the cytoplasmic side of the channel. nih.govresearchgate.net The stereospecificity is a critical determinant of the molecule's ability to fit correctly into its binding site and exert its blocking effect on the channel's pore. nih.gov The precise spatial disposition of the molecule, dictated by the absolute configuration of the chiral center, is fundamental for this interaction. nih.gov
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netmdpi.com It is instrumental in understanding the molecular basis of ligand-receptor interactions and in predicting the binding affinity of novel compounds. biointerfaceresearch.comresearchgate.net
For chlorophenoxybutanoic acid analogues and their interaction with CLC-1 channels, while specific docking studies on this compound are not detailed in the provided literature, extensive SAR studies have allowed for the delineation of a hypothetical binding site. nih.gov This site is thought to possess distinct features that accommodate the ligand.
Key structural elements of the ligand are believed to interact with specific regions of the receptor:
The Chlorophenoxy Moiety : This part of the molecule is hypothesized to interact with a hydrophobic pocket within the channel protein. A π-π stacking interaction between the aromatic ring of the ligand and aromatic amino acid residues in the pocket could further stabilize the binding. nih.gov
An Additional Phenoxy Group : In studies with analogues, adding a second phenoxy group was found to significantly increase binding affinity. This suggests the presence of a second hydrophobic pocket that can be occupied by this group, further anchoring the molecule in its binding site. nih.gov
Computational docking simulations would typically use the 3D structure of the CLC-1 channel and attempt to fit the this compound molecule into the putative binding site, calculating a binding energy score that predicts affinity. biointerfaceresearch.com These models can then be used to virtually screen other related molecules for their potential to bind and modulate the channel. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are powerful tools in predictive biology, allowing researchers to estimate the activity of unsynthesized compounds and to guide the design of new molecules with enhanced potency or desired properties. nih.govnih.gov
A QSAR model for the activity of chlorophenoxybutanoic acids on CLC-1 channels would be built upon the experimental data from various analogues. nih.govfrontiersin.org The process involves describing the molecules using numerical descriptors (representing physicochemical properties like hydrophobicity, electronic effects, and steric parameters) and then using statistical methods to find a correlation with the measured biological activity (e.g., the concentration required to block the channel by 50%, IC₅₀). nih.gov
Based on research into analogues of 2-(p-chlorophenoxy)propionic acid (CPP), several key molecular determinants for interaction with the CLC-1 channel binding site have been identified. nih.gov These form the basis of a qualitative, and potentially quantitative, SAR model.
Table 1: Key Structural Determinants for CLC-1 Channel Blocking Activity
| Molecular Feature | Role in Binding and Activity |
| Carboxylic Group | Confers the necessary acidity and negative charge. The charge is essential for the channel block, while acidity influences membrane diffusion. nih.gov |
| Chlorophenoxy Moiety | Interacts with a primary hydrophobic pocket in the receptor site, likely involving π-π interactions. nih.gov |
| Chiral Center | The specific (S or R) configuration determines the correct three-dimensional orientation of the molecule for optimal fit within the binding site. nih.gov |
| Additional Phenoxy Group | Can interact with a second hydrophobic pocket, significantly stabilizing the binding and increasing the drug's affinity. nih.gov |
Any modification to these core features, such as replacing the chlorine atom, substituting the ether oxygen, or altering the carboxylic group, has been shown to decrease or eliminate the channel-blocking activity. nih.gov A predictive QSAR model would quantify these relationships, enabling the in-silico screening of vast chemical libraries for potential new CLC-1 modulators. nih.gov
Cellular and Biochemical Pathways Modulated by Chlorophenoxybutanoic Acids
Beyond direct receptor interactions, chlorophenoxybutanoic acids can influence cellular function by interfering with fundamental biochemical pathways.
Interference with Metabolic Pathways (e.g., Acetyl Coenzyme A Metabolism, Kynurenine-3-Hydroxylase Inhibition)
Acetyl Coenzyme A Metabolism: Acetyl-CoA is a central metabolite in the synthesis of fatty acids and energy production via the tricarboxylic acid (TCA) cycle. nih.govimrpress.com The rate-limiting enzyme in fatty acid biosynthesis is acetyl-CoA carboxylase (ACC). nih.gov Research has shown that compounds structurally related to this compound, such as 2-(p-chlorophenoxy)-2-methylpropionic acid (a clofibric acid derivative), are inhibitors of ACC. nih.gov This inhibition was observed across multiple animal species, including rats, mice, and monkeys, suggesting a conserved mechanism. nih.gov By inhibiting ACC, these compounds can lead to a reduction in fatty acid biosynthesis. nih.gov
Kynurenine-3-Hydroxylase Inhibition: The kynurenine (B1673888) pathway is the primary route for tryptophan metabolism, producing several neuroactive compounds. wikipedia.org Kynurenine 3-monooxygenase (KMO), also known as kynurenine 3-hydroxylase, is a critical enzyme at a branch point in this pathway. wikipedia.org Inhibition of KMO is a therapeutic strategy for several neurodegenerative diseases as it shifts the pathway towards the production of the neuroprotective metabolite kynurenic acid. wikipedia.orgnih.gov While various inhibitors of KMO have been developed, including compounds like Ro 61-8048, direct evidence linking this compound or its close analogues to the significant inhibition of kynurenine-3-hydroxylase is not prominent in the reviewed scientific literature. nih.govnih.gov
Modulation of Ion Channel Conductance (e.g., CLC-1 Chloride Channels)
The most well-characterized action of this compound analogues is the modulation of the CLC-1 chloride channel, which is vital for the electrical stability of skeletal muscle. nih.gov The CLC-1 channel is a homodimer, with each subunit forming an independent pore, creating a "double-barreled" structure. researchgate.netnih.gov
Analogues like 2-(p-chlorophenoxy)butyric acid (CPB) have been shown to inhibit CLC-1 and its homologue ClC-0. nih.govresearchgate.net The block is voltage-dependent, being more potent at negative membrane potentials and diminishing at positive potentials. nih.govnih.gov The blocker acts from the inside of the cell and appears to bind preferentially to the closed state of the channel's protopore. nih.govresearchgate.net By binding, the drug introduces a long-lived non-conductive state, effectively reducing the flow of chloride ions. nih.gov This action provides strong evidence for the double-barreled nature of ClC channels, as the blocker acts independently on each of the two pores. nih.govresearchgate.net
Table 2: Effects of Chlorophenoxy Alkanoic Acids on CLC-1 Channel Properties
| Channel Property | Effect of Blocker | Reference |
| Gating | Binds preferentially to the closed state of the protopore, altering gating kinetics. | nih.govresearchgate.net |
| Conductance | Introduces a long-lived non-conductive state, reducing overall chloride flow. | nih.gov |
| Voltage Dependence | Inhibition is strong at negative voltages and relieved by depolarization. | nih.govnih.gov |
| Site of Action | Acts from the cytoplasmic (internal) side of the channel. | nih.govresearchgate.net |
This modulation of chloride conductance is the molecular basis for the physiological effects of these compounds on skeletal muscle excitability. nih.gov
Mechanisms Related to Plant Growth Regulation (Auxin Mimicry)
This compound is a member of the phenoxy acid class of chemicals, which are recognized as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin. wikipedia.orgunl.edu These synthetic compounds, including the closely related 2-(3-chlorophenoxy)propionic acid, are absorbed by the foliage of plants. nih.gov At low concentrations, they can stimulate plant growth, but at higher, herbicidal concentrations, they induce uncontrolled and disorganized growth that ultimately leads to the death of susceptible plants, particularly broad-leaf weeds. unl.eduresearchgate.net
The mechanism of auxin mimicry involves several key characteristics shared between natural auxins and synthetic auxinic herbicides:
Dose-Response Pattern: Low doses act as growth regulators, while high doses are phytotoxic. unl.edu
Cell Elongation: They primarily induce growth through the elongation of existing cells rather than by promoting cell division. unl.edu
Hormonal Imbalance: As systemic herbicides, they are absorbed and transported within the plant, disrupting the normal hormonal balance and leading to fatal developmental abnormalities. researchgate.net
The herbicidal activity of phenoxy acids is influenced by their molecular structure, including the number and position of chlorine atoms on the aromatic ring. mdpi.comnih.gov These structural variations alter the electronic properties and, consequently, the biological activity of the compound. mdpi.comresearchgate.net For instance, the addition of a methyl group to the propanoic acid side chain, as seen in analogues like dichlorprop (B359615) and mecoprop, creates a chiral center, with the biological activity often residing in only one of the isomers (specifically, the (2R)-isomer). wikipedia.org While not all analogues are translocated effectively within the plant, their ability to mimic auxin at the cellular level is the foundation of their function as plant growth regulators and herbicides. nih.gov
Interaction with G Protein-Coupled Receptors (GPR109A) for Antiviral or Anti-Tumor Effects
While primarily known for its herbicidal properties, the butanoic acid moiety of this compound suggests potential interactions with biological targets in non-plant species, such as the G protein-coupled receptor GPR109A. Butyrate (B1204436), a short-chain fatty acid, is a known natural ligand for GPR109A. biointerfaceresearch.comnih.govnih.gov Activation of this receptor has been linked to both anti-tumor and anti-inflammatory effects. nih.govnih.govnih.gov
Anti-Tumor Potential: GPR109A is considered a tumor suppressor in the colon. nih.gov Its expression is often silenced in human colon cancer tissues. nih.gov When GPR109A is re-expressed in colon cancer cells, its activation by ligands like butyrate can induce apoptosis (programmed cell death). nih.gov This process involves the downregulation of survival proteins like Bcl-2 and cyclin D1 and the suppression of the pro-inflammatory NF-κB pathway. nih.gov Similarly, GPR109A has been identified as a tumor suppressor in the mammary gland. nih.gov Its functional expression in breast cancer cell lines leads to apoptosis and inhibits tumor growth. nih.gov The anti-tumor function of butanoic acid is partly attributed to its ability to inhibit histone deacetylases (HDACs), though GPR109A-mediated apoptosis occurs through a separate pathway. biointerfaceresearch.comnih.gov
Antiviral Potential: Recent research has uncovered a role for GPR109A in the innate immune response to viral infections. The expression of GPR109A can be induced by interferons, which are key signaling proteins in the antiviral response. directivepublications.org Activation of GPR109A by its agonists, such as niacin, has been shown to inhibit viral replication and improve survival in mouse models of viral infection. directivepublications.org This antiviral effect is promoted through the induction of autophagy, a cellular process for degrading and recycling cellular components, which can help defend against pathogens. directivepublications.org Although direct studies on this compound are limited in this context, its butanoic acid component suggests a potential, yet unexplored, interaction with GPR109A that could modulate immune responses.
Inhibition of Leukotriene A4 Hydrolase (LTA4H) in Inflammatory Pathways
Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govnih.govmdpi.com LTB4 is involved in numerous inflammatory diseases by recruiting and activating immune cells like neutrophils. nih.govmdpi.com Consequently, inhibiting LTA4H is a therapeutic strategy for treating inflammation and has also been explored for cancer therapy, as LTA4H is highly expressed in some cancers. mdpi.comnih.govrndsystems.com
LTA4H is a zinc-containing metalloenzyme with a deep, hydrophobic binding channel. nih.govnih.gov The design of inhibitors often focuses on molecules that can interact with this active site. While direct research on this compound as an LTA4H inhibitor is not prominent, the development of other structurally related compounds provides insight into the necessary structure-activity relationships.
For example, a potent LTA4H inhibitor, DG-051 (4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid), shares a chlorophenoxy group and a butanoic acid chain. researchgate.netnih.govnorthwestern.edu This compound was developed through fragment-based screening and medicinal chemistry to optimize its binding to the LTA4H active site. researchgate.netnih.gov The design of such inhibitors often involves creating structures that can chelate the zinc ion in the active site or fit snugly into the hydrophobic pocket. nih.govnih.gov The presence of the chlorophenoxy and butanoic acid moieties in both this compound and established inhibitors like DG-051 suggests a potential, albeit likely weak, inhibitory interaction with LTA4H. However, high-potency inhibition typically requires more complex structures tailored to the specific contours and chemical environment of the enzyme's active site. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Molecular Design, Stability, and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.combiointerfaceresearch.com For phenoxyacetic acid derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), help elucidate the relationship between molecular structure and biological activity. nih.govresearchgate.net These studies analyze how substituents on the aromatic ring, such as chlorine atoms, alter the electronic charge distribution and, consequently, the molecule's physicochemical properties and reactivity. mdpi.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. For phenoxy herbicides, DFT has been used to calculate reactivity descriptors that can predict their behavior in biological systems. nih.gov For instance, the electrophilicity index, calculated from HOMO and LUMO energies, can serve as an indicator of toxicity. nih.gov
DFT is also employed in the design of new molecules. By calculating the properties of proposed structures, researchers can predict their stability and potential efficacy before synthesis. biointerfaceresearch.com This approach was used to design and analyze new butanoic acid derivatives, where DFT calculations at the B3LYP/6-31+G(d) level of theory were performed to determine their optimized geometries and electronic properties, guiding the synthesis of promising candidates for antiviral applications. biointerfaceresearch.com
Molecular Dynamics Simulations of Compound-Target Protein Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method provides detailed insights into how a compound (ligand) interacts with its biological target, such as a protein. nih.govnih.gov MD simulations can reveal the stability of the compound-protein complex and identify the key forces driving the interaction. nih.gov
In the context of phenoxy herbicides and their analogues, MD simulations have been used to investigate their binding to target proteins. For example, simulations were employed to explore the interactions between aryloxyphenoxypropionate herbicides and the zebrafish estrogen receptor, revealing that van der Waals and electrostatic forces are the primary drivers for maintaining the stability of the complex. nih.gov Such simulations can elucidate the binding patterns and conformational changes that occur in both the ligand and the protein upon binding. nih.govnih.gov
This computational approach is crucial for understanding the mechanism of action at a molecular level. By simulating the dynamic behavior of the ligand in the protein's binding pocket, researchers can assess binding affinity and residence time. nih.gov These insights are valuable for designing new, more effective molecules, whether for herbicidal or therapeutic purposes, by predicting how structural modifications might enhance binding to the intended target. nih.govnih.gov
Conformation Analysis and Electronic Properties
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape (conformation) and its electronic properties. Computational methods, particularly DFT, are essential for analyzing these characteristics. researchgate.netbiointerfaceresearch.com
Conformation Analysis: A molecule can exist in various spatial arrangements or conformations due to the rotation around its single bonds. Conformation analysis aims to identify the most stable (lowest energy) conformation, as this is often the one that binds to a biological target. For phenoxyacetic acid derivatives, theoretical calculations are used to determine the optimal geometry of different conformers. researchgate.net The specific arrangement of the phenoxy ring, the ether linkage, and the carboxylic acid side chain dictates how the molecule fits into the binding site of a target protein, such as the auxin-binding proteins in plants.
Electronic Properties: DFT calculations provide a wealth of information about a molecule's electronic landscape. biointerfaceresearch.com Natural Bond Orbital (NBO) analysis, for example, can be used to study intramolecular interactions, such as hydrogen bonds, and the charge transfer between different parts of the molecule. orientjchem.org The distribution of electronic charge, mapped through methods like CHelpG (Charges from Electrostatic Potentials using a Grid based method) and ESP (Electrostatic Potential), is crucial for understanding how the molecule will interact with other molecules. nih.gov
Key electronic properties derived from these calculations include:
Ionization Potential and Electron Affinity: These relate to the ease of removing or adding an electron, respectively, and are calculated from HOMO and LUMO energies. mdpi.com
Aromaticity Indices: These indices quantify the aromatic character of the phenyl ring, which can affect its interaction with target sites, such as through π-π stacking. researchgate.net
By correlating these computed properties with experimental biological activity, researchers can build robust structure-activity relationship (SAR) models. mdpi.comnih.gov
**5.3.4. Fragment-Based Cry
Ecotoxicological Considerations and Environmental Impact Assessment Methodologies
Methodologies for Assessing Environmental Distribution and Bioaccumulation Potential
The environmental distribution of chlorophenoxy herbicides is governed by several processes, including their transport through air, water, and soil, and their degradation through biological and chemical pathways. who.int Upon application, these compounds can be dispersed into the environment through spray drift, runoff, and leaching. researchgate.netscielo.br
Environmental Fate and Degradation:
The primary route of elimination for chlorophenoxy herbicides from the environment is biodegradation. who.int Photolysis (degradation by light) and hydrolysis (reaction with water) also play a role in their removal. researchgate.netwho.int The persistence of these compounds in soil and water is often measured by their half-life, which is the time it takes for half of the initial amount to degrade. For instance, the half-life of 2,4-DB in soil is reported to be less than 7 days. who.int Microbial degradation is a key process, often proceeding through a beta-oxidation mechanism that can yield other compounds like 2,4-D in the case of 2,4-DB. nih.gov The rate of degradation is influenced by environmental factors such as soil type, moisture, temperature, and the existing microbial population. researchgate.netresearchgate.net Under cold or dry conditions where biological activity is low, the persistence of these compounds can increase. who.int
Bioaccumulation Assessment:
Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. For chlorophenoxy herbicides, the potential for bioaccumulation is generally considered low. who.int These compounds are typically not stored significantly in fat and are excreted relatively quickly from the body, primarily in urine. epa.gov In mammals, the biological half-lives of chlorophenoxy herbicides range from 10 to 33 hours. who.int The assessment of bioaccumulation potential often involves the determination of a Bioaccumulation Factor (BAF), which is a key parameter in environmental risk assessments conducted by regulatory agencies. regulations.gov
| Compound | Matrix | Half-Life | Reference |
| Dichlorprop (B359615) | Soil | 8–12 days | who.int |
| 2,4,5-T | Soil | 12–59 days | who.int |
| Mecoprop | Soil | 7–9 days | who.int |
| MCPB | Soil | 4–6 days | who.int |
| 2,4-DB | Soil | < 7 days | who.intnih.gov |
| 2,4,5-T | Near-surface waters (photolytic) | 15 days | who.int |
Methodological Approaches for Determining Impact on Non-Target Organisms (e.g., Aquatic Organisms, Soil Microflora)
Assessing the impact of chlorophenoxy herbicides on non-target organisms is crucial for a comprehensive ecotoxicological evaluation. Methodologies vary depending on the organism group being studied.
Impact on Aquatic Organisms:
The ecotoxicity of these compounds to aquatic organisms is typically evaluated using standardized laboratory tests. nih.gov These tests determine the concentration of a substance that causes a specific effect on a certain percentage of the test population, such as the lethal concentration for 50% of the organisms (LC50). scielo.br Studies have been conducted on various aquatic species, including bacteria (e.g., Vibrio fischeri), invertebrates (e.g., Daphnia magna), and fish (e.g., Pimephales promelas). nih.gov The potential toxic effects investigated in aquatic organisms can include mortality, histopathological changes, behavioral alterations, oxidative stress, and neurological damage. researchgate.net For example, research on the herbicide MCPA has been used to establish default guideline values for the protection of aquatic ecosystems, with different levels of species protection. waterquality.gov.au
Impact on Soil Microflora:
Herbicides can alter the balance of microbial populations in the soil, potentially affecting soil health and fertility. isws.org.inresearchgate.net Methodologies to assess these impacts often involve laboratory microcosms or field studies where changes in microbial populations (bacteria, fungi, actinomycetes) are monitored over time following herbicide application. isws.org.inijcmas.com Researchers may measure total microbial biomass, specific enzyme activities (like dehydrogenase activity), and changes in the composition of the microbial community. researchgate.netnih.gov For instance, some studies have shown that while herbicides can initially reduce microbial populations, these populations may recover over time. ijcmas.com Conversely, the application of certain herbicides can favor the growth of specific microbial genera, such as Pseudomonas and Achromobacter, which may be involved in the degradation of these xenobiotics. nih.gov Some microorganisms, like Azotobacter, are considered sensitive bioindicators of herbicide impact in soil. researchgate.net
| Organism Group | Methodological Approach | Endpoints Measured | Reference |
| Aquatic Organisms | Standardized laboratory toxicity tests | LC50/EC50 values, mortality, histopathological changes, behavioral alterations, reproductive effects | scielo.brnih.gov |
| Soil Microorganisms | Laboratory microcosms and field studies | Changes in microbial population counts (bacteria, fungi, actinomycetes), microbial biomass, soil enzyme activity, community composition | researchgate.netisws.org.innih.gov |
Development of Environmental Monitoring Strategies
Effective environmental monitoring is essential for managing the use of chlorophenoxy herbicides and ensuring compliance with regulatory limits. This requires robust analytical methods capable of detecting these compounds at trace levels in various environmental matrices.
Analytical Techniques:
A variety of analytical methods are used for the determination of chlorophenoxy herbicides in water and soil. who.int Common techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC). who.intresearchgate.netresearchgate.net Because chlorophenoxy acids are often nonvolatile and polar, a derivatization step is frequently necessary to convert them into a form more suitable for GC analysis. who.intcapes.gov.br This involves creating ester derivatives of the herbicides. capes.gov.br
Mass spectrometry (MS) is often coupled with chromatography (GC-MS or LC-MS) to provide highly selective and sensitive identification and quantification of the target compounds. nih.gov Specific techniques like single-ion monitoring or multiple reaction monitoring enhance the sensitivity and reliability of the analysis. sigmaaldrich.com Sample preparation is a critical step and typically involves extraction from the water or soil sample, often using solid-phase extraction (SPE). capes.gov.brnih.gov
| Analytical Technique | Matrix | Key Features | Reference |
| Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS) | Water, Soil | Often requires a derivatization step to make the acids volatile. who.intcapes.gov.br | who.intnih.gov |
| High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) | Water, Soil | Can analyze polar compounds directly without derivatization. who.intresearchgate.net | who.intresearchgate.net |
| Solid-Phase Extraction (SPE) | Water, Soil | A common sample preparation technique for extraction and pre-concentration. nih.gov | capes.gov.br |
Regulatory Frameworks and Environmental Management Practices for Chlorophenoxy Compounds
The use of chlorophenoxy herbicides is regulated by national and international bodies to protect human health and the environment. These frameworks involve setting limits for residue levels in different environmental compartments, particularly drinking water.
Regulatory Bodies and Guideline Values:
Organizations like the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) are instrumental in developing these regulations. who.intregulations.gov The WHO establishes health-based guideline values for pesticides in drinking water. iupac.org These values are typically derived from the Tolerable Daily Intake (TDI), which is an estimate of the amount of a substance that can be ingested daily over a lifetime without appreciable risk. iupac.org A certain percentage of the TDI is allocated to drinking water, assuming a standard daily water consumption. iupac.org
The EPA, under the Clean Water Act, develops ambient water quality criteria for the protection of both human health and aquatic life. regulations.gov For non-carcinogenic effects, these criteria are based on a Reference Dose (RfD), which is determined from toxicological studies (often identifying a No-Observed-Adverse-Effect Level, or NOAEL) and the application of uncertainty factors to account for interspecies and intraspecies variation. regulations.gov For example, the EPA's maximum contaminant level (MCL) for 2,4,5-TP in drinking water is 50 µg/L. regulations.gov
These regulatory limits are crucial for managing the environmental risks associated with chlorophenoxy herbicides and ensuring that their use does not lead to unacceptable levels of contamination in water resources. iupac.org
| Compound/Group | Regulatory Body/Framework | Guideline/Limit | Basis/Comment | Reference |
| 2,4,5-TP (Silvex) | U.S. EPA | 50 µg/L (MCL in drinking water) | Based on a Reference Dose (RfD) derived from toxicological studies in dogs. regulations.gov | regulations.gov |
| MCPA | Australian and New Zealand Guidelines for Fresh and Marine Water Quality | 7.7 µg/L (95% species protection DGV) | Recommended for slightly-to-moderately disturbed freshwater ecosystems. waterquality.gov.au | waterquality.gov.au |
| Pesticides (General) | World Health Organization (WHO) | Guideline values based on a percentage of the Tolerable Daily Intake (TDI). iupac.org | Allocation from TDI to drinking water varies (e.g., 1% or 10%) depending on exposure from other sources like food. iupac.org | iupac.org |
Q & A
Q. What controls and replicates are essential in bioassay studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
